2-Amino-5-sulfamoylbenzoic acid 2-Amino-5-sulfamoylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 137-65-5
VCID: VC21023594
InChI: InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
SMILES: C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol

2-Amino-5-sulfamoylbenzoic acid

CAS No.: 137-65-5

Cat. No.: VC21023594

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-sulfamoylbenzoic acid - 137-65-5

Specification

CAS No. 137-65-5
Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
IUPAC Name 2-amino-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
Standard InChI Key JRGAUAWPCLQHTF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N

Introduction

Chemical Structure and Properties

2-Amino-5-sulfamoylbenzoic acid is an aromatic compound with the molecular formula C₇H₈N₂O₄S. Its structure consists of a benzoic acid scaffold with an amino group at the 2-position and a sulfamoyl group at the 5-position.

Basic Information and Identifiers

The compound possesses several unique chemical identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.

Table 1: Basic Chemical Information and Identifiers

ParameterValue
CAS Number137-65-5
Molecular FormulaC₇H₈N₂O₄S
Molecular Weight216.21 g/mol
IUPAC Name2-amino-5-sulfamoylbenzoic acid
InChIInChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
InChIKeyJRGAUAWPCLQHTF-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N

Physicochemical Properties

The physicochemical properties of 2-amino-5-sulfamoylbenzoic acid influence its biological activity, pharmaceutical formulation, and chemical reactivity.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical AppearanceWhite crystalline powder
Melting Point246°C (decomposition)
Boiling Point518.7 ± 60.0°CPredicted value
Density1.623 ± 0.06 g/cm³Predicted value
pKa4.41 ± 0.10Predicted value
SolubilitySoluble in water and some organic solvents (alcohols, esters)
StabilityRelatively stable, but can decompose under strong acidic or basic conditions

The compound's solubility in both water and organic solvents enhances its versatility in various research and pharmaceutical applications .

Structural Analogs and Derivatives

Several derivatives and structural analogs of 2-amino-5-sulfamoylbenzoic acid have been synthesized to enhance specific properties or biological activities.

Notable Derivatives

Table 3: Selected Derivatives of 2-Amino-5-sulfamoylbenzoic acid

CompoundMolecular FormulaMolecular WeightDistinctive Feature
2-Amino-5-[(2-sulfophenyl)sulfamoyl]benzoic acidC₁₃H₁₂N₂O₇S₂372.4 g/molAdditional sulfophenyl group
2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acidC₁₄H₁₄N₂O₅S322.34 g/molMethoxyphenyl substitution
2-Amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acidC₁₄H₁₄N₂O₅S322.34 g/molMethoxyphenyl at ortho position
2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acidC₁₇H₁₇N₃O₆S391.4 g/molFuran moieties incorporation

These derivatives often exhibit altered physicochemical properties and biological activities compared to the parent compound .

Mechanism of Action

The biological effects of 2-amino-5-sulfamoylbenzoic acid stem from its interactions with specific cellular targets and biochemical pathways.

Primary Targets

The compound primarily interacts with two major targets:

  • Na⁺-K⁺-2Cl⁻ cotransporter: 2-Amino-5-sulfamoylbenzoic acid blocks this transport protein, inhibiting the reabsorption of Na⁺ and Cl⁻ ions.

  • M1 subunit of human ribonucleotide reductase (hRRM1): This enzyme is crucial for DNA synthesis, and its inhibition can affect cell proliferation.

Biochemical Pathways

The inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter disrupts the ion balance in renal tubules, leading to:

  • Increased diuresis

  • Altered ion homeostasis

  • Potential downstream effects on cellular signaling pathways

In potential anticancer applications, in silico ADMET evaluations have shown favorable pharmacological and toxicity profiles with excellent solubility scores, suggesting promise for further development.

Biological Activities

2-Amino-5-sulfamoylbenzoic acid demonstrates several significant biological activities that make it a compound of interest for various therapeutic applications.

Antimicrobial Activity

The compound has shown noteworthy antimicrobial properties against various pathogens, as demonstrated in multiple studies.

Table 4: Antimicrobial Activity Profile

MicroorganismActivity LevelNotes
Pseudomonas aeruginosaSignificantEffective at concentrations of 15.60 µg/mL
Staphylococcus aureusSignificantEffective at concentrations of 31.25 µg/mL
Bacillus subtilisModerateActivity observed in combination studies
Enterococcus faecalisModerateActivity observed in combination studies
Escherichia coliModerateActivity observed in combination studies
Listeria monocytogenesSignificantEffective at concentrations of 31.25 µg/mL
Candida albicans (yeast)ModerateActivity observed in combination studies

Research has shown that 2-amino-5-sulfamoylbenzoic acid exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species .

Diuretic Effects

The compound's ability to inhibit the Na⁺-K⁺-2Cl⁻ cotransporter confers diuretic properties, which have been investigated for potential therapeutic applications in conditions such as:

  • Hypertension

  • Edema

  • Congestive heart failure

The diuretic effect occurs through increased sodium and chloride excretion, leading to enhanced water elimination.

Enzyme Inhibition Properties

Research has shown that 2-amino-5-sulfamoylbenzoic acid and its derivatives can act as inhibitors of carbonic anhydrase (CA), a zinc metalloenzyme present in various human tissues and pathogens.

Table 5: Inhibitory Activity Against Carbonic Anhydrase Isoforms

CA IsoformInhibition LevelClinical Relevance
hCA IModerateWidely distributed cytosolic isoform
hCA IISignificantInvolved in glaucoma, diuresis
hCA VIISignificantInvolved in epileptogenesis and neuropathic pain
hCA IXSignificantTumor-associated isoform
Bacterial CAsModeratePotential antimicrobial applications

These enzyme inhibition properties suggest potential applications in treating glaucoma, epilepsy, and certain types of cancer .

Synthesis and Preparation Methods

The synthesis of 2-amino-5-sulfamoylbenzoic acid typically involves the sulfonation of anthranilic acid (2-aminobenzoic acid) followed by chlorosulfonation and ammonolysis.

Standard Synthesis Route

  • Sulfonation of anthranilic acid using concentrated sulfuric acid

  • Conversion to the sulfonyl chloride intermediate using phosphorus pentachloride or thionyl chloride

  • Ammonolysis of the sulfonyl chloride to introduce the sulfamoyl group

  • Purification by recrystallization

This synthesis pathway yields the target compound with acceptable purity for further applications or derivatization .

Research Applications and Development

2-Amino-5-sulfamoylbenzoic acid has been utilized in various research contexts, demonstrating its versatility and significance in scientific investigations.

Pharmaceutical Development

The compound has been explored as a building block for pharmaceutical agents, particularly in the development of:

  • Diuretic medications: Leveraging its ability to inhibit ion transporters

  • Antimicrobial agents: Exploiting its activity against various pathogens

  • Enzyme inhibitors: Particularly for carbonic anhydrase inhibition

  • Potential anticancer compounds: Based on its interaction with DNA synthesis enzymes

Metal Complex Formation

2-Amino-5-sulfamoylbenzoic acid has been used to form metal complexes, particularly with copper (Cu(II)), which often exhibit enhanced biological activities.

Table 6: Metal Complexes and Their Properties

Metal ComplexCoordination GeometryAntimicrobial ActivityOther Properties
Cu(II) complexesTypically octahedralEnhanced against various bacteriaImproved water solubility
Fe(III) complexesTypically octahedralModerate activityMagnetic properties
Co(II) complexesTypically octahedralVariable activityPotential catalytic properties
Ni(II) complexesTypically octahedralModerate activityPotential catalytic properties

These metal complexes often demonstrate improved antimicrobial properties compared to the free ligand alone .

Salt Formation

The compound can form salts with various bases, including aminopyridine derivatives, which can alter its physicochemical properties and biological activities:

  • Enhanced solubility

  • Modified bioavailability

  • Altered antimicrobial spectrum

  • Potential synergistic effects

Structure-Activity Relationship Studies

Several structure-activity relationship (SAR) studies have explored how modifications to the basic structure of 2-amino-5-sulfamoylbenzoic acid affect its biological activities.

Key Structural Features

The following structural elements have been identified as important for biological activity:

  • Amino group at the 2-position: Essential for coordination with metal ions and interaction with biological targets

  • Sulfamoyl group at the 5-position: Critical for enzyme inhibition, particularly of carbonic anhydrase

  • Carboxylic acid functionality: Important for water solubility and binding to target proteins

Effect of Structural Modifications

Table 7: Impact of Structural Modifications on Activity

ModificationEffect on Antimicrobial ActivityEffect on Enzyme InhibitionEffect on Solubility
Substitution at amino groupGenerally decreasesVariable, depending on substituentGenerally increases with polar groups
Modification of sulfamoyl groupOften decreasesSignificant negative impactVariable
Esterification of carboxyl groupOften enhancesModerate decreaseDecreases water solubility
Metal complex formationGenerally enhancesVariableGenerally increases

These structure-activity relationships provide valuable guidance for the design of more potent and selective derivatives .

Hazard StatementDescriptionPrecautionary Statements
H319Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
H315Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
H335May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
H302Harmful if swallowedP264, P270, P301+P312, P330, P501

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator